molecular formula C9H7NO2S B11902975 7-Methylbenzo[d]thiazole-2-carboxylic acid

7-Methylbenzo[d]thiazole-2-carboxylic acid

Cat. No.: B11902975
M. Wt: 193.22 g/mol
InChI Key: DZYKJNDECGBYAA-UHFFFAOYSA-N
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Description

7-Methylbenzo[d]thiazole-2-carboxylic acid is a heterocyclic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science . The structure of this compound consists of a benzene ring fused with a thiazole ring, with a carboxylic acid group at the 2-position and a methyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylbenzo[d]thiazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, and the product is obtained after purification.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methylbenzo[d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

7-Methylbenzo[d]thiazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylbenzo[d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Similar structure but lacks the carboxylic acid group.

    Benzothiazole-2-carboxylic acid: Similar structure but lacks the methyl group at the 7-position.

Uniqueness

7-Methylbenzo[d]thiazole-2-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

7-methyl-1,3-benzothiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-3-2-4-6-7(5)13-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYKJNDECGBYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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